N-(3,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(3,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine with an appropriate nitrile compound under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with 4-methoxybenzyl chloride in the presence of a base.
Attachment of the Dichlorophenyl Group: The final step involves the reaction of the triazole intermediate with 3,4-dichlorophenyl isocyanate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the methoxybenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a ligand in coordination chemistry.
Biology:
- It has potential applications in the development of antimicrobial agents.
- The compound is studied for its interactions with biological macromolecules.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is investigated for its anti-inflammatory and anticancer properties.
Industry:
- The compound is used in the development of specialty chemicals.
- It finds applications in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and the dichlorophenyl group are key functional groups that contribute to its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
- N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- N-(3,4-dichlorophenyl)-2-{[5-(4-methylbenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- N-(3,4-dichlorophenyl)-2-{[5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Uniqueness:
- The presence of the methoxybenzyl group distinguishes it from other similar compounds.
- Its unique combination of functional groups contributes to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of N-(3,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-26-13-5-2-11(3-6-13)8-16-22-18(24-23-16)27-10-17(25)21-12-4-7-14(19)15(20)9-12/h2-7,9H,8,10H2,1H3,(H,21,25)(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJLXZJLYYMQAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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